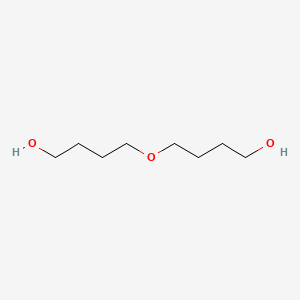

4,4'-Oxybis(butan-1-ol)

Description

4,4'-Oxybis(butan-1-ol) (CAS: 3403-82-5) is a diol ether compound characterized by two butan-1-ol moieties linked via an oxygen atom. Its molecular formula is C₈H₁₈O₃, with a molecular weight of 162.23 g/mol. The compound is commercially available in standard purity grades and is typically stored in sealed containers at room temperature to prevent degradation . Its bifunctional hydroxyl groups make it a versatile intermediate in organic synthesis, particularly for producing cross-linked polymers or as a precursor in the synthesis of surfactants and plasticizers .

Properties

IUPAC Name |

4-(4-hydroxybutoxy)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c9-5-1-3-7-11-8-4-2-6-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKRIFJRHXXXDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOCCCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948749 | |

| Record name | 4,4'-Oxydi(butan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3403-82-5, 25853-56-9 | |

| Record name | Dibutylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3403-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Oxybisbutan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003403825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxybisbutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025853569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Oxydi(butan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxybisbutanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-oxybisbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

4,4'-Oxybis(butan-1-ol) can be synthesized through several methods. One common synthetic route involves the reaction of butanol with an oxidizing agent to form the desired compound . Industrial production methods often utilize biotechnological routes, such as fermentation processes using microorganisms like Clostridium species, or chemical routes involving petroleum-derived butanol .

Chemical Reactions Analysis

4,4'-Oxybis(butan-1-ol) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Major products formed from these reactions can include aldehydes, ketones, and other alcohols .

Scientific Research Applications

4,4'-Oxybis(butan-1-ol) is used in a wide range of scientific research applications. In chemistry, it serves as a solvent and reagent in various reactions . In biology, it is used in the synthesis of bioadhesive films for drug delivery systems . Industrially, it is used as a catalyst and in the production of other chemicals.

Mechanism of Action

The mechanism of action of oxybisbutanol involves its interaction with molecular targets and pathways within cells. It can act as a solvent, facilitating the dissolution and transport of other molecules . Additionally, its hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the behavior of biological systems .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 4,4'-Oxybis(butan-1-ol) with structurally related compounds:

Key Observations :

- Ether vs. Phenylene Linkages : The oxygen bridge in 4,4'-Oxybis(butan-1-ol) enhances flexibility compared to the rigid benzene ring in 4,4'-(1,4-Phenylene)bis(butan-1-ol), resulting in lower melting points and better solubility in polar solvents .

- Chain Length : The extended ether chain in 4,4'-(Butane-1,4-diylbis(oxy))bis(butan-1-ol) increases hydrophilicity and compatibility with polar aprotic solvents like DMF, making it suitable for coordination chemistry (e.g., metal-organic frameworks) .

- Functional Groups : Thiazole-functionalized analogues (e.g., compounds in ) exhibit biological activity due to aromatic heterocycles but suffer from poor water solubility, limiting their industrial applications compared to simpler diols.

Biological Activity

4,4'-Oxybis(butan-1-ol), also known as diethylene glycol dibutyl ether or DGBE, is an organic compound with significant relevance in various biological and industrial applications. This article provides a comprehensive overview of its biological activities, including antimicrobial and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C10H22O3

- Molecular Weight : 190.29 g/mol

- CAS Number : 112-34-5

Antimicrobial Properties

Research indicates that 4,4'-Oxybis(butan-1-ol) exhibits notable antimicrobial activity. A study assessing its efficacy against various bacterial strains demonstrated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial activity observed:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 8.25 ± 0.71 |

| Escherichia coli | 4.05 ± 0.66 |

| Salmonella typhi | 4.45 ± 0.58 |

| A. niger | 10.8 ± 2.57 |

These results suggest that the compound can disrupt microbial cell membranes, leading to cell lysis and ultimately inhibiting growth .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate the production of pro-inflammatory cytokines, potentially through inhibition of specific signaling pathways involved in inflammation. This mechanism may contribute to its therapeutic potential in treating inflammatory conditions.

Study on Antimicrobial Efficacy

A study published in the BIO Web of Conferences evaluated the antimicrobial effects of various compounds, including 4,4'-Oxybis(butan-1-ol). The study highlighted its effectiveness against pathogens commonly associated with infections, indicating its potential as a natural preservative or therapeutic agent .

Application in Drug Delivery

Research has explored the use of 4,4'-Oxybis(butan-1-ol) as a drug delivery agent due to its ability to enhance the permeability of biological membranes. This property is particularly valuable in pharmaceutical formulations aimed at improving bioavailability.

The biological activity of 4,4'-Oxybis(butan-1-ol) can be attributed to its chemical structure, which allows it to interact with biological membranes effectively. Its hydrophilic-hydrophobic balance facilitates penetration into lipid bilayers, disrupting microbial integrity and modulating cellular responses involved in inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.